![molecular formula C14H17N5O2S2 B5520606 (4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)
(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
The compound belongs to a class of chemicals known for their complex molecular structure, which includes multiple heterocyclic rings such as pyrimidine, thiazole, and pyrazine. These compounds are of significant interest due to their potential for various chemical reactions and properties, contributing to their application in chemical research and potentially in the development of new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of similar octahydropyrano[2,3-d]pyrimidine derivatives involves reactions such as 1,3-dipolar cycloaddition, ring-opening, and dethionation processes, offering moderate yields and showcasing the complexity of synthesizing such compounds (Qing Zeng et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic methods and X-ray crystallographic analysis. These techniques provide detailed insights into the arrangement of atoms within the molecule, essential for understanding the compound's reactivity and properties (Qing Zeng et al., 2018).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclocondensation, to produce derivatives with antimicrobial activity. The specific functional groups present in the molecule, such as the pyrimidine and thiazole rings, play a crucial role in its reactivity (C. N. Khobragade et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are typically determined through experimental studies, including X-ray crystallography, which provides a three-dimensional view of the molecule's structure and helps predict its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecule's functional groups. Studies involving derivatives of pyrazolo[1,5-a]pyrimidines, for example, have elucidated mechanisms through NMR spectroscopy and X-ray diffraction analysis, revealing insights into the compound's behavior during reactions (S. Chimichi et al., 1996).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing novel compounds related to thieno[3,4-b]pyrazine derivatives and evaluating their antimicrobial properties:
- Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activities, finding significant antimicrobial activity across the series Khobragade et al., 2010.
- Azab et al. (2013) developed new heterocyclic compounds containing a sulfonamido moiety, aiming to synthesize antibacterial agents. The study identified eight compounds with high activities Azab et al., 2013.
- Zeng et al. (2018) prepared N1-substituted octahydro-1H-pyrano[2,3-d]pyrimidines derivatives through a domino 1,3-dipolar cycloaddition/ring-opening/dethionation process, emphasizing the structural diversity achievable with such frameworks Zeng et al., 2018.
Synthesis and Anticancer Evaluation
The potential anticancer activity of thieno[3,4-b]pyrazine derivatives has also been investigated:
- El-Sawy et al. (2013) synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles and evaluated their antimicrobial and anticancer activities. The study highlighted the potential of these compounds against various cancer cell lines El-Sawy et al., 2013.
Safety and Hazards
properties
IUPAC Name |
(4aS,7aR)-4-pyrimidin-2-yl-1-(1,3-thiazol-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c20-23(21)9-11-12(10-23)19(14-16-2-1-3-17-14)6-5-18(11)8-13-15-4-7-22-13/h1-4,7,11-12H,5-6,8-10H2/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHCNBFIOGRJSM-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC3=NC=CS3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1CC3=NC=CS3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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